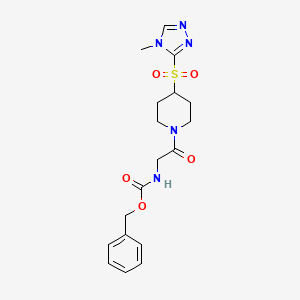

![molecular formula C13H20FNO5 B2821162 cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid CAS No. 2377005-05-3](/img/structure/B2821162.png)

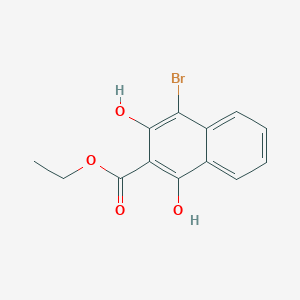

cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrrole derivative, which is a class of compounds containing a five-membered aromatic ring with two nitrogen atoms. The “Tert-butoxycarbonyl” (t-Boc) group is a common protecting group used in organic synthesis, particularly for amines. The “7A-fluoro” and “octahydropyrano[3,4-C]” parts suggest that the compound may have fluorine substitution and a pyran ring structure .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrole ring, a pyran ring, a fluorine atom, and a t-Boc protected amine. The “cis” configuration suggests that two substituents are on the same side of the molecule .Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the t-Boc group could allow for selective reactions at other sites of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the t-Boc group) would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Scale-up Synthesis for Biologically Active Compounds

Research led by T. Yamashita et al. (2019) involves the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative using continuous photo flow chemistry. This synthesis process is a key component for preparing various biologically active compounds and materials science applications that require cyclobutane ring systems labeled with deuterium atoms. The work demonstrates the utility of specific chemical processes in the scalable production of complex molecules for pharmaceuticals and materials science (Yamashita, Nishikawa, & Kawamoto, 2019).

Novel Synthesis Methods for Fluorinated Compounds

A novel method for the synthesis of cis-2-fluorocyclopropane-1-carboxylic acid, detailed by A. Toyota et al. (1996), highlights a four-step process from tert-butyl acrylate and chloromethyl phenyl sulfoxide. This method underlines the importance of fluorination in the synthesis of compounds potentially relevant for pharmaceutical development and other applications that benefit from the unique properties of fluorinated molecules (Toyota, Ono, Kaneko, & Hayakawa Isao, 1996).

Synthesis of Stereosiomers for Unnatural Amino Acids

The work by Bettina Bakonyi et al. (2013) on synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the capability to adjust reaction conditions to obtain pure cis or trans acids. This research has implications for the synthesis of unnatural amino acids, which are valuable in drug discovery and development (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Heterogeneous Oxidation Catalysts

Research by Patrícia Neves et al. (2011) explores the development of heterogeneous oxidation catalysts formed in situ from molybdenum tetracarbonyl complexes and tert-butyl hydroperoxide. These catalysts have applications in the epoxidation of olefins, demonstrating the potential for chemical processes that require specific catalytic properties (Neves, Amarante, Gomes, Coelho, Gago, Pillinger, Gonçalves, Silva, & Valente, 2011).

cis-Selective Synthesis

The concise approach to cis-2,5-disubstituted pyrrolidines by S. Hussaini and M. Moloney (2004) relies on N-tert-butoxycarbonylmethyl substitution. This research is significant for the development of synthetic routes that favor cis-selectivity, important in the synthesis of specific drug molecules and research compounds (Hussaini & Moloney, 2004).

作用機序

将来の方向性

特性

IUPAC Name |

(3aR,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO5/c1-11(2,3)20-10(18)15-6-12(9(16)17)8-19-5-4-13(12,14)7-15/h4-8H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMPGYLZCLLJFQ-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCOCC2(C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@]2(CCOC[C@]2(C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

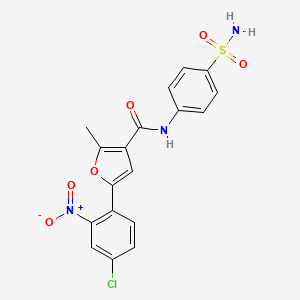

![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)

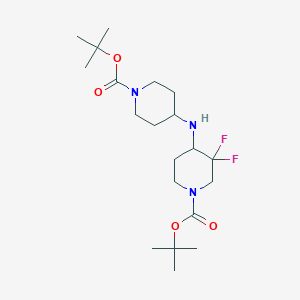

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

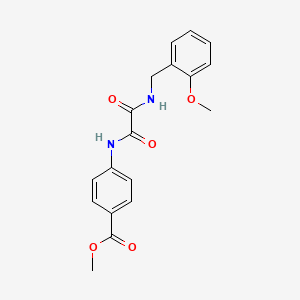

![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)